Patent-Documented Role as a Key Intermediate for Bcl-2/Mcl-1 Inhibitors vs. Unsubstituted Indole-2-carboxamides
In a patent from Shenyang Pharmaceutical University, 6-methoxy-1H-indole-2-carboxamide is explicitly named as Compound 1A, a core synthetic intermediate for preparing a library of N-substituted indole derivatives designed as dual Mcl-1/Bcl-2 protein inhibitors [1]. The patent details its synthesis on a 1.0 mmol scale (0.2 g starting acid) and its subsequent derivatization, confirming its practical utility. Prior art in the patent highlights that the approved Bcl-2 inhibitor, ABT-199 (Venetoclax), validates the target, but no small-molecule Mcl-1 inhibitor was on the market at the time, underscoring the importance of new chemical matter like the derivatives originating from this specific carboxamide intermediate.
| Evidence Dimension | Designation as a privileged synthetic intermediate in a targeted anti-cancer agent patent |
|---|---|
| Target Compound Data | Explicitly named as 'Compound 1A: 6-Methoxy-1H-indole-2-carboxamide' and used as a starting material for a series of Bcl-2/Mcl-1 inhibitors. |
| Comparator Or Baseline | The patent describes a general structural formula for indole derivatives, but specifies 6-methoxy-1H-indole-2-carboxamide as the foundation for a preferred series. Comparator: a generic indole-2-carboxamide scaffold without the 6-methoxy group would not generate the same designed library. |
| Quantified Difference | Not applicable (qualitative patent role). The differentiation is based on its specific citation as a key, non-generic starting material. |
| Conditions | Patent CN106478606A, Example 1: Reaction of 6-methoxy-1H-indole-2-carboxylic acid with ammonia, HOBt, and EDCI in THF to yield the target carboxamide, subsequently used for further N-substitution. |
Why This Matters
For procurement, this provides a verified synthetic protocol and confirms the compound's immediate applicability in a high-value oncology target program, de-risking its selection over an uncharacterized analog.
- [1] Shenyang Pharmaceutical University. (2017). N-substituted indole derivative and application thereof. China Patent CN106478606A, Publication Date 2017-03-08. View Source
